molecular formula C11H10Cl3NO3 B5856924 Ethyl 2-[(2,2,2-trichloroacetyl)amino]benzoate

Ethyl 2-[(2,2,2-trichloroacetyl)amino]benzoate

Cat. No.: B5856924
M. Wt: 310.6 g/mol
InChI Key: IGXDEYNYRAQAFR-UHFFFAOYSA-N
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Description

Ethyl 2-[(2,2,2-trichloroacetyl)amino]benzoate is an organic compound with the molecular formula C11H10Cl3NO3. It is a derivative of benzoic acid and contains a trichloroacetyl group, which is known for its electron-withdrawing properties. This compound is of interest in various fields due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-[(2,2,2-trichloroacetyl)amino]benzoate typically involves the reaction of ethyl benzoate with trichloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds via nucleophilic acyl substitution, where the amino group of the benzoate attacks the carbonyl carbon of the trichloroacetyl chloride, resulting in the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the product. The use of solvents such as dichloromethane or tetrahydrofuran can facilitate the reaction and improve the overall efficiency.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trichloroacetyl group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Derivatives with different functional groups replacing the trichloroacetyl group.

Scientific Research Applications

Ethyl 2-[(2,2,2-trichloroacetyl)amino]benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 2-[(2,2,2-trichloroacetyl)amino]benzoate involves its interaction with molecular targets such as enzymes or receptors. The trichloroacetyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity or modulation of receptor function. The electron-withdrawing nature of the trichloroacetyl group enhances the compound’s reactivity, making it a potent inhibitor or modulator of biological pathways.

Comparison with Similar Compounds

    Ethyl 2-[(trichloroacetyl)amino]benzoate: A closely related compound with similar chemical properties and reactivity.

    Ethyl 2,2,2-trichloroacetate: Another compound containing the trichloroacetyl group, used in similar applications.

    Ethyl 2,2-difluoro-2-iodoacetate: A compound with a similar ester structure but different halogen substituents, leading to distinct reactivity and applications.

Uniqueness: Ethyl 2-[(2,2,2-trichloroacetyl)amino]benzoate is unique due to the presence of both the trichloroacetyl group and the benzoate moiety, which confer specific reactivity and biological activity. Its ability to form stable complexes with biological molecules and its potent inhibitory effects make it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

ethyl 2-[(2,2,2-trichloroacetyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl3NO3/c1-2-18-9(16)7-5-3-4-6-8(7)15-10(17)11(12,13)14/h3-6H,2H2,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGXDEYNYRAQAFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C(Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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